molecular formula C16H21N3 B1419347 [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine CAS No. 1170047-48-9

[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine

Cat. No. B1419347
CAS RN: 1170047-48-9
M. Wt: 255.36 g/mol
InChI Key: RHHWRLQMQJQVOW-UHFFFAOYSA-N
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Description

“[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine” is a chemical compound with the molecular formula C11H16N2 . It is an α-amino nitrile, a class of compounds that are important intermediates for the synthesis of a wide variety of α-amino acids, amides, diamines, and nitrogen-containing heterocycles .


Synthesis Analysis

The compound can be synthesized via a modified Strecker reaction, which is a multi-component reaction (MCR) that offers one of the most direct and viable methods for the synthesis of α-amino acids . The reaction involves carbonyl compounds (mainly, aromatic aldehydes), primary arylamines or secondary cyclic amines, and cyanating agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.26 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count are 1, 2, and 2 respectively .

Scientific Research Applications

Synthesis of α-Amino Nitriles

The modified Strecker reaction can be used to synthesize α-amino nitriles, which are valuable intermediates in organic synthesis. This compound, through its interactions via C–H⋯N and C–H⋯π contacts, can form structures that are essential in the synthesis of a wide variety of α-amino acids, amides, diamines, and nitrogen-containing heterocycles .

Heterocyclic Building Blocks

As a heterocyclic building block, this compound can be utilized to create complex molecular structures. These structures are often found in pharmaceuticals and materials science, where the introduction of heterocycles can significantly alter the properties of a molecule .

Plant Disease Management

Derivatives of the 3,4-dihydroisoquinolin scaffold, which is part of this compound’s structure, have been synthesized for use in plant disease management. This application exploits the bioactive properties of the scaffold for the development of agrochemicals .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-18-9-4-7-15(18)16(11-17)19-10-8-13-5-2-3-6-14(13)12-19/h2-7,9,16H,8,10-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHWRLQMQJQVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CN)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine
Reactant of Route 2
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine
Reactant of Route 3
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine
Reactant of Route 4
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine
Reactant of Route 5
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine
Reactant of Route 6
Reactant of Route 6
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine

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